molecular formula C10H11Cl2NO B14048900 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14048900
M. Wt: 232.10 g/mol
InChI Key: KYVNHSZSIWSSAN-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactionsThe final step often involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Methyl derivatives.

    Substitution: Azide and thiol derivatives.

Scientific Research Applications

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-(methyl)phenyl)-3-chloropropan-2-one
  • 1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one
  • 1-(2-Amino-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one

Uniqueness

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both amino and chloromethyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-4-(chloromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c11-5-7-1-2-8(10(13)3-7)4-9(14)6-12/h1-3H,4-6,13H2

InChI Key

KYVNHSZSIWSSAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)N)CC(=O)CCl

Origin of Product

United States

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